alpha-Codeimethine

説明

Synthesis Analysis

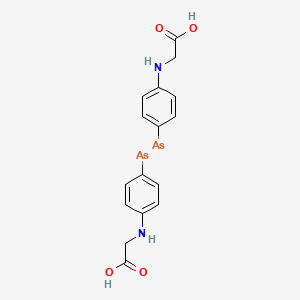

Alpha-Codeimethine is derived semi-synthetically by O3-methylation of morphine using trimethylphenylammonium hydroxide . Recently, a process for the methylation of morphine, using trimethylphenylammonium chloride and potassium carbonate in toluene, was developed to obtain codeine in approximately 99% yield .Molecular Structure Analysis

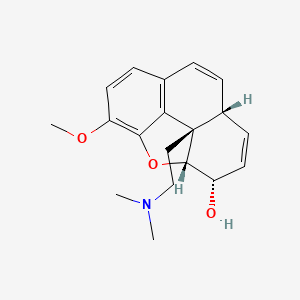

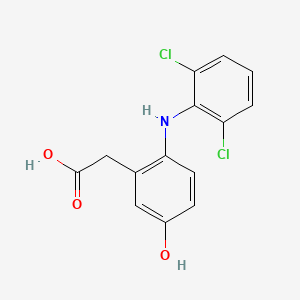

The molecular formula of this compound is C19H23NO3 . The this compound molecule contains a total of 49 bonds. There are 26 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 2 ten-membered rings, 2 eleven-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ethers (aromatic) .Chemical Reactions Analysis

Upon treatment with alkali, this compound isomerizes to beta-Codeimethine. The double bond in the former, and hence in codeine or morphine, must be at C7, C8—isomerizable to C8, C14. The OH being at C6, the double bond at C6, C7 would make it an enol, tautomerizing to the ketone .Physical And Chemical Properties Analysis

The this compound molecule contains a total of 46 atoms. There are 23 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . A chemical formula of this compound can therefore be written as: C19H23NO3 .科学的研究の応用

Applications in Science Education Research

- Alpha-Codeimethine is involved in the use of Cronbach's alpha, a statistic essential for validating tests and scales in scientific research. Cronbach’s alpha is a measure of reliability often used in science education studies (Taber, 2018).

Application in Statistical Analysis

- The coefficient alpha, such as Cronbach's alpha, has a profound impact on research involving test construction and use across various disciplines, including science education, psychology, sociology, and medicine (Cortina, 1993).

Microbial Community Analysis

- In microbiology, this compound is relevant for understanding microbial community composition and diversity. For instance, 16S rRNA gene amplicon sequencing on the Illumina platform assesses microbial diversity, providing insights into alpha and beta diversity in microbial communities (Sinclair et al., 2014).

Genetic Testing Research

- This compound is relevant in genetic testing, such as in studies on α1-antitrypsin deficiency. These studies explore the risks, benefits, and psychological impacts of genetic testing, contributing significantly to the field of genetics and personalized medicine (Strange et al., 2004).

Bioinformatics and Protein Structure Analysis

- In bioinformatics, this compound helps in understanding protein structures, such as the alpha helix, which is crucial in determining how sequences form helices. This understanding is key in the analysis of protein structure and function (Presta & Rose, 1988).

Therapeutic Applications in Medicine

- Alpha-particles, like this compound, are studied for their potential in targeted therapy. Their ability to cause irreparable double-stranded DNA breaks makes them a promising option for treating various diseases, highlighting their significance in medical research (Sgouros, 2008).

Wound Healing and Medical Research

- In medical research, compounds like alpha-carboxy terminus 1 (αCT1) derived from this compound are studied for their role in wound healing, particularly in conditions like diabetes. These studies contribute to our understanding of tissue regeneration and healing processes (Moore et al., 2014).

作用機序

特性

IUPAC Name |

(1R,2S,5R,14S)-14-[2-(dimethylamino)ethyl]-11-methoxy-15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-3,6,8(13),9,11-pentaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)11-10-19-13-6-4-12-5-9-15(22-3)17(16(12)19)23-18(19)14(21)8-7-13/h4-9,13-14,18,21H,10-11H2,1-3H3/t13-,14+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCTZZQDDXGIRB-WXRFYESLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC12C3C=CC(C1OC4=C(C=CC(=C24)C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@]12[C@H]3C=C[C@@H]([C@@H]1OC4=C(C=CC(=C24)C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946773 | |

| Record name | 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23950-06-3 | |

| Record name | alpha-Codeimethine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the presence of α-codeimethine monitored during the assay of semi-synthetic codeine base?

A1: α-Codeimethine is a potential by-product impurity that can arise during the semi-synthetic production of codeine base []. Monitoring its presence is crucial for quality control purposes. The presence of impurities like α-codeimethine, even in trace amounts, can impact the quality, safety, and efficacy of the final pharmaceutical product. The research paper by Singh et al. [] describes a high-performance liquid chromatography (HPLC) method specifically designed to simultaneously quantify codeine and detect impurities like α-codeimethine and O6-codeine methyl ether. This method enables manufacturers to ensure the purity of the codeine base and the quality of the final product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)

![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)

![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)